Lipophilicity (XLogP3 / LogP) Advantage Over the Des-Ethyl Analog for Predicted Membrane Permeability
The target compound exhibits a computed XLogP3 of 3.2, which is substantially higher than the ACD/LogP of 1.86 reported for its closest analog, 2,6-dichloro-5-fluoro-N-(pyridin-3-yl)nicotinamide (des-ethyl, CAS 680217-89-4) [1]. This difference of approximately +1.34 log units places the target compound in the optimal lipophilicity range (LogP 1–4) for oral drug candidates, whereas the des-ethyl analog lies near the lower boundary, potentially limiting passive membrane diffusion [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2,6-Dichloro-5-fluoro-N-(pyridin-3-yl)nicotinamide (CAS 680217-89-4): ACD/LogP = 1.86 |
| Quantified Difference | ΔLogP ≈ +1.34 |
| Conditions | Computed values; XLogP3 (PubChem method) for target; ACD/LogP (ACD/Labs Percepta) for comparator |
Why This Matters
Higher lipophilicity within the drug-like range predicts superior passive membrane permeability, a critical factor for oral bioavailability and intracellular target engagement.
- [1] Kuujia.com. 2,6-Dichloro-N-ethyl-5-fluoro-N-(pyridin-3-yl)pyridine-3-carboxamide (CAS 1436158-35-8) – Computed Properties. https://www.kuujia.com/cas-1436158-35-8.html (accessed 2026-05-09). View Source
